molecular formula C23H24N4OS2 B11187338 1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone

1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone

Cat. No.: B11187338
M. Wt: 436.6 g/mol
InChI Key: DZHLVWGTMUFFFT-UHFFFAOYSA-N
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Description

1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a complex organic compound that features a quinoline derivative and a triazolobenzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone typically involves multi-step organic reactions. The starting materials might include 2,2,4,6-tetramethyl-3,4-dihydroquinoline and 1,2,4-triazolo[3,4-b][1,3]benzothiazole, which are reacted under specific conditions to form the desired product. Common reagents and catalysts used in these reactions include sulfur-containing compounds, acids, and bases.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, and the process would include steps for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with different functional groups, while substitution reactions could introduce new substituents onto the quinoline or triazolobenzothiazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be studied for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the triazolobenzothiazole moiety is particularly interesting for its potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with specific enzymes or receptors, making it a potential lead compound for drug development.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-mercaptoethanone
  • 1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(benzothiazol-2-ylsulfanyl)ethanone

Uniqueness

Compared to similar compounds, 1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is unique due to the presence of the triazolobenzothiazole moiety. This structural feature might confer unique chemical and biological properties, making it a compound of interest for further research and development.

Biological Activity

The compound 1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone represents a novel class of biologically active molecules. This compound integrates the structural features of quinoline and triazole-benzothiazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H22N4S\text{C}_{19}\text{H}_{22}\text{N}_4\text{S}

Key Properties

PropertyValue
Molecular Weight342.47 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various cellular pathways. The presence of the triazole and benzothiazole moieties enhances its potential for binding to multiple biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of similar structures exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines using MTT assays. The results indicated that it possesses potent cytotoxic effects against epidermoid carcinoma (A431) and colon cancer (HCT116) cells.
    Cell LineIC50 (µg/mL)
    A43144.77
    HCT116201.45
    BJ-1 (Normal)92.05

These findings suggest that the compound could be a potential candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against several bacterial strains:

  • Bacterial Strains Tested : Klebsiella pneumoniae, Staphylococcus aureus.

The results indicated moderate to strong antibacterial activity, suggesting its potential as an antimicrobial agent.

Antioxidant Activity

Antioxidant assays using the DPPH method revealed that the compound exhibits significant radical scavenging activity.

  • DPPH Scavenging Activity :
    Concentration (mg/mL)Scavenging Activity (%)
    5071.7
    10072.5

Case Studies and Research Findings

  • Molecular Docking Studies : Computational studies indicated that the compound has a favorable binding affinity towards specific protein targets involved in cancer progression. The binding energy calculations suggest that it could effectively inhibit these targets.
  • In Vivo Studies : Preliminary in vivo studies are required to assess the pharmacokinetics and therapeutic efficacy of the compound in animal models.

Properties

Molecular Formula

C23H24N4OS2

Molecular Weight

436.6 g/mol

IUPAC Name

1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone

InChI

InChI=1S/C23H24N4OS2/c1-14-9-10-17-16(11-14)15(2)12-23(3,4)27(17)20(28)13-29-21-24-25-22-26(21)18-7-5-6-8-19(18)30-22/h5-11,15H,12-13H2,1-4H3

InChI Key

DZHLVWGTMUFFFT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C)C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4)(C)C

Origin of Product

United States

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